5-(2,4,6-trimethylphenyl)-1H-pyrazole
Description
Significance of the Pyrazole (B372694) Heterocycle in Modern Chemistry
The pyrazole ring is a versatile and privileged scaffold in modern chemistry, largely due to its wide spectrum of biological activities and its utility in materials science. lifechemicals.commdpi.com Pyrazole derivatives are integral components in numerous approved drugs, demonstrating their metabolic stability and therapeutic efficacy. nih.gov
In medicinal chemistry, the pyrazole nucleus is a cornerstone in the design of novel therapeutic agents. nih.gov These compounds have demonstrated a vast range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant activities. nih.govacademicstrive.com For example, the well-known anti-inflammatory drug Celecoxib features a pyrazole core. The metabolic stability of the pyrazole ring is a key factor in its frequent incorporation into drug candidates. nih.gov
The influence of pyrazoles extends into the agrochemical industry, where they are used in the development of herbicides, insecticides, and fungicides. lifechemicals.com Fipronil, a broad-spectrum insecticide, is a prominent example of a commercially successful pyrazole-based agrochemical. lifechemicals.com
Furthermore, pyrazole derivatives have found applications in materials science. Their unique electronic and photophysical properties are leveraged in the creation of dyes, fluorescent probes, and polymers. researchgate.net They also serve as ligands for transition metal-catalyzed reactions and have been used in the development of materials for the recovery of heavy metal ions. lifechemicals.com
| Field | Application | Examples of Activities/Uses |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory | Inhibition of cyclooxygenase-2 (COX-2) |
| Anticancer | Inhibition of various kinases | |
| Antimicrobial | Activity against bacteria and fungi | |
| Antiviral | Inhibition of viral replication | |
| Neuroprotective | Activity in models of neurological disorders | |
| Agrochemicals | Herbicides | Inhibition of plant-specific enzymes |
| Insecticides/Fungicides | Control of agricultural pests and pathogens | |
| Materials Science | Dyes and Fluorescent Probes | Applications in imaging and sensing |
| Polymers | Development of advanced materials with specific properties | |
| Ligands | Use in transition metal catalysis |
Contextualizing 5-(2,4,6-trimethylphenyl)-1H-pyrazole as a Key Aryl-Substituted Pyrazole Derivative
This compound belongs to the class of aryl-substituted pyrazoles. The defining feature of this molecule is the presence of a 2,4,6-trimethylphenyl group, also known as a mesityl group, attached to the 5-position of the pyrazole ring. This substitution has significant implications for the molecule's steric and electronic properties.
The aryl substituent is a common feature in many biologically active pyrazoles. lifechemicals.com The nature of the aryl group and its substitution pattern can profoundly influence the compound's interaction with biological targets. The mesityl group in this compound is a bulky, hydrophobic substituent. The steric hindrance provided by the two ortho-methyl groups can enforce a specific conformation upon the molecule, which may be crucial for its binding to a receptor or enzyme active site. This steric bulk can also shield the pyrazole ring from metabolic degradation, potentially enhancing its bioavailability and duration of action.
From a synthetic standpoint, the preparation of aryl-substituted pyrazoles is a well-established area of organic chemistry. mdpi.comnih.gov Common synthetic routes include the condensation of 1,3-dicarbonyl compounds with arylhydrazines or the use of modern catalytic cross-coupling reactions to introduce the aryl moiety. nih.gov The synthesis of 5-substituted pyrazoles can be achieved with high regioselectivity through various methods, including reactions involving α,β-unsaturated ketones and hydrazines. nih.gov
Overview of Established Research Trajectories for Aryl-Substituted Pyrazoles
The research landscape for aryl-substituted pyrazoles is rich and varied, with several well-defined trajectories. A primary focus of research has been in the realm of drug discovery, where these compounds are explored for a multitude of therapeutic applications.
One significant research trajectory is the development of aryl-substituted pyrazoles as enzyme inhibitors. For instance, novel aryl-substituted pyrazoles have been synthesized and evaluated as inhibitors of cytochrome P450 enzymes, such as CYP121A1, which is essential for the viability of Mycobacterium tuberculosis. nih.govacs.org This line of research aims to develop new anti-tubercular agents. nih.gov The inhibitory activity of these compounds is often rationalized through molecular modeling studies, which can reveal key interactions with the enzyme's active site. nih.gov
Another major area of investigation is the anticancer potential of aryl-substituted pyrazoles. Researchers have designed and synthesized numerous derivatives that exhibit cytotoxic activity against various cancer cell lines. mdpi.com These compounds often function as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.
The synthesis of novel aryl-substituted pyrazoles is itself a dynamic field of research. Modern synthetic methods, such as multicomponent reactions and transition-metal-catalyzed cross-couplings, are continuously being developed to provide efficient and versatile access to these scaffolds. organic-chemistry.orgbenthamdirect.com These synthetic advancements enable the creation of diverse libraries of aryl-substituted pyrazoles for biological screening.
| Research Trajectory | Focus Area | Example of Application/Study |
|---|---|---|
| Drug Discovery & Medicinal Chemistry | Enzyme Inhibition | Development of inhibitors for targets like cytochrome P450 and protein kinases. nih.gov |
| Antimicrobial Agents | Synthesis of derivatives with activity against bacteria, fungi, and mycobacteria. acs.org | |
| Anticancer Agents | Evaluation of antiproliferative activity against various cancer cell lines. mdpi.com | |
| Organic Synthesis | Development of Novel Synthetic Methods | Exploration of multicomponent reactions and catalytic methods for efficient synthesis. organic-chemistry.orgbenthamdirect.com |
| Materials Science | Functional Materials | Investigation of photophysical properties for applications as dyes and sensors. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-6-9(2)12(10(3)7-8)11-4-5-13-14-11/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZMYYFCKIVTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=NN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477948 | |
| Record name | 1H-Pyrazole, 3-(2,4,6-trimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150050-03-6 | |
| Record name | 1H-Pyrazole, 3-(2,4,6-trimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations for 5 2,4,6 Trimethylphenyl 1h Pyrazole
Strategic Approaches to the Construction of the 1H-Pyrazole Ring
The formation of the 1H-pyrazole core is a foundational step in organic synthesis, with several established strategies. These methods are adaptable for the synthesis of aryl-substituted pyrazoles, including the target compound.
Condensation Reactions Involving Aryl Hydrazines
The most classical and widely employed method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. wikipedia.orgnih.govresearchgate.net For the synthesis of 5-(2,4,6-trimethylphenyl)-1H-pyrazole, this strategy would utilize hydrazine hydrate (B1144303) and a β-diketone bearing the 2,4,6-trimethylphenyl group, specifically 1-(2,4,6-trimethylphenyl)butane-1,3-dione.
The reaction mechanism proceeds through initial condensation of hydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the terminal nitrogen atom onto the second carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. nih.govwikipedia.org
A critical aspect of this synthesis is regioselectivity. With an unsymmetrical β-diketone like 1-(2,4,6-trimethylphenyl)butane-1,3-dione, two isomeric pyrazole products are possible: 3-methyl-5-(2,4,6-trimethylphenyl)-1H-pyrazole and 5-methyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole. The outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack by hydrazine. Generally, the most electrophilic (least sterically hindered) carbonyl group reacts first. In this case, the acetyl carbonyl is less hindered than the mesitoyl carbonyl, suggesting that the initial attack would occur there, leading predominantly to the formation of 3-methyl-5-(2,4,6-trimethylphenyl)-1H-pyrazole. The reaction conditions, particularly the pH, can be adjusted to influence this selectivity. jmchemsci.com
Table 1: Representative Knorr Synthesis for a Substituted Pyrazole
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product(s) | Ref. |
|---|---|---|---|---|
| 1,3-Dicarbonyl Compound | Hydrazine | Acid Catalyst | Pyrazole | nih.gov |
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, provides a powerful and highly regioselective route to five-membered heterocycles, including pyrazoles. appchemical.comwikipedia.org This [3+2] cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves either the reaction of a diazoalkane with an alkyne or a nitrile imine with an alkyne. nist.govnih.gov
To synthesize this compound, one could envision two primary pathways:
Reaction of a mesityl-substituted alkyne with a diazoalkane: The reaction of mesitylacetylene (ethynylmesitylene) with diazomethane (B1218177) would yield the target pyrazole. The regioselectivity is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of addition. mdpi.com
Reaction of a mesityl-containing nitrile imine with an alkyne: Nitrile imines, typically generated in situ from hydrazonoyl halides by treatment with a base, can react with acetylenes. nih.govchim.it For instance, the nitrile imine derived from 2,4,6-trimethylbenzaldehyde (B22134) phenylhydrazone could react with acetylene (B1199291) to form the corresponding 1,3,5-trisubstituted pyrazole.
These methods are advantageous as they often proceed under mild conditions and offer high control over isomer formation, directly yielding the aromatic pyrazole without needing a subsequent oxidation step. chim.it
Multi-component Reactions and One-Pot Synthetic Protocols
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single step to form a complex product. organic-chemistry.orgorgsyn.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. sciforum.net
A plausible one-pot protocol for 5-aryl pyrazoles involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone), hydrazine, and an oxidant. semanticscholar.org To apply this to the target molecule, a chalcone precursor, 1-(2,4,6-trimethylphenyl)-3-arylprop-2-en-1-one, would be required.
Alternatively, a one-pot synthesis could combine the formation of the 1,3-dicarbonyl precursor and its subsequent cyclization. For example, the Claisen condensation of 2,4,6-trimethylacetophenone with a suitable ester, followed by the addition of hydrazine without isolation of the intermediate diketone, streamlines the synthetic process. researchgate.net Such protocols are highly desirable in modern organic synthesis for their ability to rapidly construct molecular libraries.
Table 2: Comparison of Synthetic Strategies for Pyrazole Formation
| Strategy | Key Precursors | Advantages | Disadvantages |
|---|---|---|---|
| Knorr Condensation | 1,3-Dicarbonyl, Hydrazine | Well-established, readily available starting materials | Potential for regioisomeric mixtures, may require harsh conditions |
| 1,3-Dipolar Cycloaddition | Alkyne, Diazoalkane/Nitrile Imine | High regioselectivity, mild conditions, direct aromatization | Precursors (e.g., diazo compounds) can be hazardous |
Incorporation of the 2,4,6-Trimethylphenyl (Mesityl) Moiety
The presence of the bulky and electron-rich mesityl group is a defining feature of the target molecule. Its successful incorporation relies on the synthesis of appropriate precursors and an understanding of its influence on reaction pathways.
Synthesis of Key Precursors Bearing the 2,4,6-Trimethylphenyl Group
The synthesis of this compound is contingent on the availability of key starting materials that contain the mesityl group.
For the Knorr condensation pathway, the essential precursor is 1-(2,4,6-trimethylphenyl)butane-1,3-dione . This β-diketone can be synthesized via a Claisen condensation reaction. wikipedia.orglibretexts.org This involves the reaction of an enolizable ketone, 2,4,6-trimethylacetophenone (acetomesitylene), with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide or sodium hydride. libretexts.orgyoutube.com The ketone, 2,4,6-trimethylacetophenone, is commercially available or can be prepared through Friedel-Crafts acylation of mesitylene. appchemical.comnist.govnih.govmanchesterorganics.com
For 1,3-dipolar cycloaddition strategies, precursors such as mesitylacetylene or hydrazonoyl halides derived from 2,4,6-trimethylbenzaldehyde would be required.
Influence of Steric and Electronic Effects of the Mesityl Substituent on Reaction Pathways
The 2,4,6-trimethylphenyl group exerts significant steric and electronic effects that can profoundly influence the course of a reaction.
Steric Hindrance: The mesityl group is exceptionally bulky due to the two ortho-methyl substituents. This steric bulk can hinder the approach of reagents to adjacent functional groups. nih.gov In the Knorr synthesis, the steric hindrance around the mesitoyl carbonyl group in 1-(2,4,6-trimethylphenyl)butane-1,3-dione would make it less susceptible to nucleophilic attack compared to the acetyl carbonyl. This steric differentiation is a key factor in favoring the formation of the 3-methyl-5-mesityl-1H-pyrazole regioisomer over the 5-methyl-3-mesityl isomer. researchgate.net The rate of reaction may also be slower compared to syntheses with less hindered aryl groups.
Electronic Effects: The three methyl groups on the phenyl ring are electron-donating through hyperconjugation and inductive effects. This increases the electron density of the aromatic ring, which can influence the reactivity of attached functional groups. However, in the context of pyrazole ring formation, the steric effects of the ortho-methyl groups are generally considered to be the dominant factor controlling regioselectivity and reaction rates. semanticscholar.org
Advanced Synthetic Techniques and Sustainable Methodologies
Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally responsible protocols. For the synthesis of this compound, this involves moving beyond classical methods to advanced techniques that offer improved yields, shorter reaction times, and a reduced environmental footprint.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.trresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. beilstein-journals.org This is attributed to efficient and uniform heating of the reaction mixture. researchgate.net
A common route to this compound involves the cyclocondensation of a 1,3-dicarbonyl precursor, such as 1-(2,4,6-trimethylphenyl)butane-1,3-dione, with hydrazine hydrate. Under microwave irradiation, this reaction can be completed rapidly, often in a solvent like ethanol (B145695) or even under solvent-free conditions. dergipark.org.trbeilstein-journals.org The efficiency of this method makes it highly attractive for rapid library synthesis and process development. nih.gov
In line with the principles of green chemistry, there is a growing focus on developing synthetic routes that minimize or eliminate the use of catalysts and hazardous solvents. ckthakurcollege.net Catalyst-free syntheses of pyrazoles can be achieved by reacting the appropriate precursors under thermal or microwave conditions, often using environmentally benign solvents like water or ethanol, or under solvent-free conditions. figshare.com
The reaction between 1-(2,4,6-trimethylphenyl)butane-1,3-dione and hydrazine hydrate can proceed efficiently without a catalyst, as the inherent reactivity of the substrates is sufficient for cyclization. nih.gov Performing the reaction under solvent-free conditions by simply heating a mixture of the reactants represents a particularly green approach, as it eliminates solvent waste and simplifies product isolation. ckthakurcollege.netfigshare.com
The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and hydrazine presents a regioselectivity challenge, as two different isomers can potentially form. organic-chemistry.org In the case of 1-(2,4,6-trimethylphenyl)butane-1,3-dione, reaction with hydrazine can yield either 5-methyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole or the desired 3-methyl-5-(2,4,6-trimethylphenyl)-1H-pyrazole.
The outcome of the reaction is governed by the differential reactivity of the two carbonyl groups. The initial step is the nucleophilic attack of one of the nitrogen atoms of hydrazine on a carbonyl carbon. The terminal -NH2 group of hydrazine is more nucleophilic and will preferentially attack the more electrophilic and less sterically hindered carbonyl group. nih.gov The carbonyl carbon adjacent to the 2,4,6-trimethylphenyl (mesityl) group is significantly more sterically hindered than the carbonyl carbon adjacent to the methyl group. Consequently, the initial attack occurs predominantly at the acetyl carbonyl, leading to an intermediate that, upon cyclization and dehydration, selectively forms 3-methyl-5-(2,4,6-trimethylphenyl)-1H-pyrazole. mdpi.com
Reaction conditions, particularly pH, can also influence regioselectivity. In acidic conditions, the reaction often favors attack at the more reactive carbonyl (less hindered), whereas basic conditions can sometimes lead to mixtures of isomers. nih.gov However, due to the substantial steric bulk of the mesityl group, the formation of the 5-(2,4,6-trimethylphenyl) isomer is expected to be highly favored under most conditions. researchgate.net As the final pyrazole product is aromatic and achiral, stereoselectivity is not a factor in its formation.
Optimization of Reaction Conditions and Scalability Studies
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthesis. For the preparation of this compound, key parameters to optimize include temperature, reaction time, solvent, and reactant stoichiometry. researchgate.net Studies on related aryl pyrazoles have shown that slight modifications to these parameters can have a significant impact on the reaction outcome. scirp.org For instance, while ethanol is a common solvent, other solvents like N,N-dimethylacetamide have been shown to facilitate highly regioselective pyrazole synthesis at room temperature. organic-chemistry.org
Scaling up the synthesis from laboratory to industrial production introduces further challenges, such as ensuring efficient heat transfer and mixing. acs.org While specific scalability studies for this compound are not widely reported, the high efficiency of microwave-assisted and solvent-free protocols suggests their potential for scalable production, possibly through continuous flow reactor technologies that offer excellent control over reaction parameters. researchgate.net The development of robust, high-yielding, and practical protocols is essential for making such compounds readily accessible for further applications. acs.org
Advanced Spectroscopic and Structural Characterization of 5 2,4,6 Trimethylphenyl 1h Pyrazole
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that govern the supramolecular assembly.
While specific data for 5-(2,4,6-trimethylphenyl)-1H-pyrazole is not available, the crystal structures of several other 5-aryl-1H-pyrazoles have been determined, offering valuable comparative insights.
Molecular Geometry and Conformation of Related Pyrazoles
The conformation of 5-aryl-1H-pyrazoles is largely defined by the dihedral angle between the pyrazole (B372694) ring and the appended aryl substituent. This angle is influenced by the steric hindrance imposed by substituents on the aryl ring and the potential for intramolecular hydrogen bonding.
In the case of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole rings are inclined at a dihedral angle of 60.83(5)°. This significant twist is likely a result of minimizing steric repulsion between the two rings. For 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole, the dihedral angles between the pyrazole ring and the pendant phenyl, toluoyl, and phenylethenyl rings are 41.50 (8)°, 4.41 (8)°, and 31.07 (8)°, respectively. The near co-planarity with the toluoyl ring suggests favorable electronic interactions, while the other rings are significantly twisted.
Based on these findings, it is reasonable to predict that the trimethylphenyl group in this compound would be substantially twisted with respect to the pyrazole ring due to the steric bulk of the two ortho-methyl groups. This would result in a non-planar molecular conformation.
Intermolecular Interactions in Related Pyrazole Crystal Structures
The supramolecular assembly in the solid state is dictated by a variety of intermolecular forces, including hydrogen bonding and π-π stacking interactions. The presence of both a hydrogen bond donor (the N-H group of the pyrazole) and acceptor (the sp2-hybridized nitrogen atom) makes hydrogen bonding a prominent feature in the crystal packing of 1H-pyrazoles.
For instance, in the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, strong O-H···N hydrogen bonds link the molecules into chains. Weaker C-H···O hydrogen bonds are also observed, which further connect these chains into centrosymmetric dimers. In 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole, the crystal structure reveals inversion dimers linked by π-π stacking interactions between the phenylethenyl rings, with a centroid-centroid separation of 3.5857 (9) Å.
Crystallographic Data for Related Pyrazole Derivatives
The following tables summarize key crystallographic data for some related pyrazole compounds, which serve as a basis for understanding the potential structural characteristics of this compound.
Table 1: Crystal Data and Structure Refinement for Related Pyrazoles
| Parameter | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole |
| Chemical Formula | C₁₁H₁₀N₂O₃ | C₂₄H₂₀N₂ |
| Formula Weight | 218.21 | 336.42 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.5408(16) | 9.6470(8) |
| b (Å) | 9.5827(16) | 14.1077(12) |
| c (Å) | 11.580(2) | 14.0062(12) |
| α (°) | 90 | 90 |
| β (°) | 105.838(3) | 104.891(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1018.5(3) | 1842.2(3) |
| Z | 4 | 4 |
Table 2: Selected Bond Lengths and Angles for Related Pyrazoles
| Bond/Angle | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole |
| N1-N2 (Å) | 1.355(2) | 1.378(2) |
| N1-C5 (Å) | 1.348(2) | 1.381(2) |
| N2-C3 (Å) | 1.332(2) | 1.328(2) |
| C3-C4 (Å) | 1.411(2) | 1.401(2) |
| C4-C5 (Å) | 1.381(2) | 1.385(2) |
| C5-N1-N2 (°) | 111.4(1) | 112.1(1) |
| N1-N2-C3 (°) | 105.8(1) | 105.2(1) |
| N2-C3-C4 (°) | 111.1(1) | 111.3(1) |
| C3-C4-C5 (°) | 104.1(1) | 104.9(1) |
| C4-C5-N1 (°) | 107.6(1) | 106.5(1) |
Theoretical and Computational Chemistry Investigations of 5 2,4,6 Trimethylphenyl 1h Pyrazole
Quantum Chemical Calculations (e.g., DFT, HF methods) for Ground State Properties
Quantum chemical calculations are fundamental tools for predicting the properties of a molecule in its ground state. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with various functionals (like B3LYP) and basis sets (e.g., 6-311++G(d,p)) are employed to solve the electronic structure of a molecule. nih.gov These calculations yield a wealth of information about the molecule's geometry, stability, and electronic nature.
Optimized Molecular Geometries and Structural Parameters
A primary result from quantum chemical calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in the molecule. nih.gov This process would determine the precise bond lengths, bond angles, and dihedral (torsion) angles for 5-(2,4,6-trimethylphenyl)-1H-pyrazole.
Interactive Data Table: Hypothetical Optimized Structural Parameters (Note: The following data is illustrative of what would be expected from a DFT calculation and is not based on actual research findings for this specific molecule.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C(pyrazole) | C(phenyl) | Calculated Value | |
| Bond Length | N | N | Calculated Value | |
| Bond Angle | C | N | N | Calculated Value |
| Dihedral Angle | C(pyrazole) | C(pyrazole) | C(phenyl) | C(phenyl) |
Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Properties
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. nih.gov For this compound, the distribution of the HOMO and LUMO electron densities would likely show the HOMO localized more on the electron-rich pyrazole (B372694) and trimethylphenyl rings, while the LUMO might be distributed across the π-system, indicating regions susceptible to nucleophilic attack. From these energies, important electronic properties such as electronegativity, chemical potential, hardness, and softness can be derived. asrjetsjournal.org
Interactive Data Table: Hypothetical Electronic Properties (Note: The following data is illustrative and not based on actual research findings.)
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored based on the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. nih.gov
For this compound, the MEP map would likely show negative potential (red) concentrated around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. nih.gov The region around the N-H proton would likely show a positive potential (blue), indicating its acidic nature. The π-system of the aromatic rings would also influence the potential distribution.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the π orbitals of the aromatic rings and the σ* orbitals of adjacent bonds. It would also quantify the intramolecular charge transfer between the pyrazole and trimethylphenyl moieties, providing insight into the electronic communication between these two parts of the molecule.
Thermodynamic Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy)
Quantum chemical calculations can also predict key thermodynamic properties at a given temperature, typically 298.15 K. wiley-vch.de Based on the vibrational frequency analysis, properties such as the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) can be determined. youtube.com These values are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. lumenlearning.com
Interactive Data Table: Hypothetical Thermodynamic Properties (Note: The following data is illustrative and not based on actual research findings.)
| Property | Value |
| Enthalpy (H°) | Calculated Value (kJ/mol) |
| Entropy (S°) | Calculated Value (J/mol·K) |
| Gibbs Free Energy (G°) | Calculated Value (kJ/mol) |
Vibrational Frequency Analysis and Theoretical-Experimental Spectroscopic Correlations
Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. asrjetsjournal.org The calculation yields the frequencies of the normal modes of vibration. A key confirmation that the optimized geometry is a true energy minimum is the absence of any imaginary frequencies. nih.gov
For this compound, the analysis would predict characteristic vibrational modes, including N-H stretching in the pyrazole ring, C-H stretching in the aromatic and methyl groups, and C=C and C=N stretching vibrations within the rings. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental data obtained from FTIR and FT-Raman spectroscopy. derpharmachemica.com This correlation between theoretical and experimental spectra is a powerful tool for confirming the structure of a synthesized compound. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bond connecting the pyrazole and the 2,4,6-trimethylphenyl (mesityl) rings. The steric hindrance imposed by the ortho-methyl groups on the mesityl ring significantly influences the preferred orientation of the two ring systems relative to each other.
A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. For this compound, the PES is typically generated by systematically rotating the dihedral angle between the pyrazole and mesityl rings and calculating the corresponding energy at each step. This analysis helps in identifying the most stable conformations (energy minima) and the transition states (saddle points) that separate them.
Due to the steric clash between the pyrazole ring and the ortho-methyl groups of the mesityl ring, a planar conformation is expected to be highly unfavorable. The global minimum energy conformation is likely to feature a significant twist between the two rings, minimizing steric repulsion while balancing electronic effects.
Table 1: Representative Torsional Angle and Relative Energy
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | High | Eclipsed (Sterically hindered) |
| 45 | Intermediate | Skewed |
| 90 | Low | Perpendicular (Stable) |
| 135 | Intermediate | Skewed |
| 180 | High | Eclipsed (Sterically hindered) |
Note: The data in this table is illustrative and represents a typical potential energy profile for sterically hindered biaryl systems. Actual values would be determined through specific quantum chemical calculations.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Energy Framework Analysis)
The way molecules of this compound arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. nih.govnih.gov The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which helps in partitioning the crystal space among molecules.
The analysis of the Hirshfeld surface and the associated 2D fingerprint plots can reveal the nature and extent of different intermolecular contacts, such as hydrogen bonds, C-H···π interactions, and van der Waals forces. researchgate.net For this compound, the N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, potentially leading to the formation of hydrogen-bonded chains or dimers in the crystal structure. The aromatic rings can participate in π-π stacking and C-H···π interactions.
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) |
| H···H | ~50-60 |
| C···H/H···C | ~20-30 |
| N···H/H···N | ~5-15 |
| C···C (π-π) | ~2-8 |
Note: This table presents typical percentage contributions for organic molecules with similar functional groups, as detailed quantitative data for the specific compound is not available.
Coordination Chemistry of 5 2,4,6 Trimethylphenyl 1h Pyrazole As a Ligand
Catalytic Applications of Metal-5-(2,4,6-trimethylphenyl)-1H-pyrazole Complexes
Metal complexes incorporating pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. The electronic and steric properties of the pyrazole (B372694) ligand can be finely tuned by substituents, which in turn influences the catalytic performance of the corresponding metal complex. The presence of the bulky 2,4,6-trimethylphenyl (mesityl) group at the 5-position of the pyrazole ring in 5-(2,4,6-trimethylphenyl)-1H-pyrazole would be expected to impart specific steric hindrance around the metal center. This steric bulk could play a crucial role in controlling substrate access and selectivity in catalytic reactions.
Although no specific catalytic applications for metal complexes of this compound have been documented in the available literature, palladium complexes of other pyrazole-containing ligands have been successfully employed in cross-coupling reactions such as Suzuki-Miyaura and Mizoroki-Heck reactions. It is plausible that palladium complexes of this compound could also exhibit catalytic activity in such transformations.
Table 1: Potential, Undocumented Catalytic Applications of Metal-5-(2,4,6-trimethylphenyl)-1H-pyrazole Complexes (Note: The following table is speculative and based on the known reactivity of other pyrazole-based catalysts. No experimental data for the title compound was found.)
| Catalytic Reaction | Potential Metal Center | Expected Role of the Ligand |
| Suzuki-Miyaura Coupling | Palladium(II) | Steric bulk may influence regioselectivity and product yield. |
| Mizoroki-Heck Reaction | Palladium(II) | The electron-donating nature of the pyrazole could enhance catalytic turnover. |
| C-H Activation | Rhodium(III), Iridium(III) | The ligand could stabilize reactive intermediates. |
| Hydrogenation | Ruthenium(II) | The steric environment could influence enantioselectivity in asymmetric hydrogenation. |
Formation of Supramolecular Architectures and Coordination Polymers
The assembly of metal ions and organic ligands into extended one-, two-, or three-dimensional structures, known as coordination polymers or metal-organic frameworks (MOFs), is a vibrant area of materials chemistry. Pyrazole and its derivatives are excellent building blocks for the construction of such supramolecular architectures due to the presence of two nitrogen atoms capable of coordinating to metal centers.
The N-H proton of the pyrazole ring can participate in hydrogen bonding, which plays a significant role in directing the self-assembly process and stabilizing the resulting crystal structures. The combination of coordination bonds to metal centers and intermolecular interactions like hydrogen bonding and π-π stacking can lead to a rich variety of network topologies.
For this compound, the bulky mesityl group would likely have a profound influence on the packing of the molecules in the solid state, potentially leading to the formation of unique supramolecular motifs. However, specific examples of coordination polymers or discrete supramolecular assemblies involving this particular ligand have not been reported in the reviewed literature. Studies on other pyrazole-based ligands have shown their ability to form diverse structures, from simple dimers and trimers to complex, porous frameworks.
Table 2: Hypothetical Supramolecular Structures with this compound (Note: This table is illustrative of possibilities based on the general behavior of pyrazole ligands. No specific crystal structures for the title compound were found.)
| Metal Ion | Potential Anion | Resulting Architecture (Hypothetical) | Key Interactions (Hypothetical) |
| Silver(I) | Nitrate | 1D coordination polymer | N-coordination, π-π stacking |
| Copper(II) | Chloride | Dinuclear complex | Bridging pyrazolate, hydrogen bonding |
| Zinc(II) | Acetate | 2D layered network | N-coordination, hydrogen bonding |
| Cadmium(II) | Tetrafluoroborate | 3D framework | N-coordination, C-H···F interactions |
In Vitro Biological Activity Studies and Structure Activity Relationships Sar of 5 2,4,6 Trimethylphenyl 1h Pyrazole Analogues
Antimicrobial Investigations: Scope and Mechanistic Insights
Pyrazole (B372694) derivatives have been extensively studied for their potential to combat microbial infections. globalresearchonline.net The core structure allows for substitutions at various positions, significantly influencing the antimicrobial spectrum and potency.
Antibacterial Activity Against Pathogenic Strains (Gram-Positive and Gram-Negative)
Analogues of the pyrazole scaffold have demonstrated notable activity against a range of pathogenic bacteria. Studies have shown that the efficacy of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, the introduction of halogen (Cl, Br, F) and nitro groups has been found to enhance antibacterial activity, whereas methyl and methoxy (B1213986) substitutions may lead to a reduction in activity.
Research into pyrazole-based hybrids has yielded compounds with significant antibacterial effects. Pyrazole-thiazole hybrids containing a hydrazone moiety showed potent activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values as low as 1.9 µg/mL and 7.8 µg/mL, respectively. Naphthyl-substituted pyrazole-derived hydrazones have been identified as potent growth inhibitors of Gram-positive strains, including Staphylococcus aureus, and the Gram-negative bacterium Acinetobacter baumannii, with MIC values in the range of 0.78–1.56 µg/mL. The mode of action for these compounds was suggested to be the disruption of the bacterial cell wall.
Furthermore, some pyrazole derivatives have been investigated as DNA gyrase inhibitors. In silico and in vitro studies on newly designed pyrazole compounds predicted and confirmed their potential to inhibit S. aureus DNA gyrase, with some derivatives showing moderate antibacterial activity (MIC values as low as 12.5 µg/mL) against both Gram-positive and Gram-negative bacteria.
| Compound Type/Derivative | Bacterium | Activity (MIC in µg/mL) |
| Naphthyl-substituted pyrazole-hydrazone | S. aureus | 0.78–1.56 |
| Naphthyl-substituted pyrazole-hydrazone | A. baumannii | 0.78–1.56 |
| Pyrazole-thiazole hybrid | S. aureus | 1.9–3.9 |
| Pyrazole-thiazole hybrid | Klebsiella planticola | 1.9–3.9 |
| Thiazolidinone-clubbed pyrazole | E. coli | 16 |
| Quinoline-substituted pyrazole | S. aureus | 0.12–0.98 |
| Quinoline-substituted pyrazole | S. epidermidis | 0.12–0.98 |
| Quinoline-substituted pyrazole | B. subtilis | 0.12–0.98 |
| 4,5-dihydropyrazole derivative | B. subtilis | 3.125 |
| 4,5-dihydropyrazole derivative | S. aureus | 0.39 |
| 4,5-dihydropyrazole derivative | P. aeruginosa | 0.39 |
| 4,5-dihydropyrazole derivative | E. coli | 0.39 |
Antifungal Activity Against Fungal Pathogens
The fungicidal potential of pyrazole derivatives is a significant area of research, with many analogues demonstrating potent activity against various plant and human fungal pathogens. Pyrazole carboxamides, in particular, have been identified as a promising class of antifungal agents.
A series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and showed excellent, broad-spectrum in vitro antifungal activities. For example, one derivative, Y13, exhibited strong activity against several fungi with EC₅₀ values of 13.1 mg/L against Gibberella zeae, 14.4 mg/L against Botryosphaeria dothidea, 13.3 mg/L against Fusarium prolifeatum, and 21.4 mg/L against Fusarium oxysporum. nih.gov Another study highlighted a pyrazole derivative containing a p-trifluoromethylphenyl moiety (compound 26) that showed high activity against a panel of fungi, with EC₅₀ values including 2.432 µg/mL against Botrytis cinerea and 1.787 µg/mL against Valsa mali. mdpi.com The mechanism for some of these pyrazole carboxamides is believed to involve the inhibition of succinate (B1194679) dehydrogenase. nih.gov
| Compound Derivative | Fungal Pathogen | Activity (EC₅₀ in µg/mL) |
| Pyrazole carboxamide (Y13) nih.gov | Gibberella zeae | 13.1 |
| Pyrazole carboxamide (Y13) nih.gov | Botryosphaeria dothidea | 14.4 |
| Pyrazole carboxamide (Y13) nih.gov | Fusarium prolifeatum | 13.3 |
| Pyrazole carboxamide (Y13) nih.gov | Fusarium oxysporum | 21.4 |
| Pyrazole with p-trifluoromethylphenyl (26) mdpi.com | Botrytis cinerea | 2.432 |
| Pyrazole with p-trifluoromethylphenyl (26) mdpi.com | Rhizoctonia solani | 2.182 |
| Pyrazole with p-trifluoromethylphenyl (26) mdpi.com | Valsa mali | 1.787 |
| Pyrazole with p-trifluoromethylphenyl (26) mdpi.com | Thanatephorus cucumeris | 1.638 |
| Isoxazolol pyrazole carboxylate (7ai) ijpsjournal.com | Rhizoctonia solani | 0.37 |
Inhibition of Microbial Biofilm Formation
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their increased resistance to conventional antibiotics. nih.gov Pyrazole derivatives have emerged as potential agents to combat this problem. Naphthyl-substituted pyrazole-derived hydrazones have been shown to be effective against biofilms of both S. aureus and A. baumannii. The mechanism of action is thought to involve the disruption of the bacterial cell wall.
Additionally, certain pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated for their antibiofilm and anti-quorum-sensing activities. bohrium.com Quorum sensing is a cell-to-cell communication process that regulates biofilm formation. bohrium.com By interfering with these signaling pathways, pyrazole analogues can prevent the formation of resilient biofilm communities. For instance, a 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole derivative demonstrated a very low MIC value of 0.25 µg/mL, indicating potent antibacterial activity that is a prerequisite for effective biofilm inhibition. bohrium.com
Anticancer and Antiproliferative Research: Molecular Targets and Cellular Pathways
The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives showing potent activity by targeting key molecular pathways involved in cancer progression. nih.govresearchgate.net
Inhibition of Specific Kinases (e.g., EGFR, VEGFR) and Oncogenic Signaling Pathways
Many pyrazole derivatives function as kinase inhibitors, targeting enzymes crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govresearchgate.net The dual inhibition of EGFR and VEGFR-2 is a particularly effective strategy, as these receptors share common signaling pathways involved in tumor suppression, angiogenesis, and metastasis. nih.govfrontiersin.org
Several studies have reported novel fused pyrazole derivatives with potent dual inhibitory activity. One study identified a compound that showed potent dual EGFR and VEGFR-2 inhibition with IC₅₀ values of 0.09 µM and 0.23 µM, respectively. nih.gov Another series of pyrazolo[3,4-b]pyridine derivatives yielded a compound with strong binding affinity toward both EGFR and HER2 receptors. nih.gov Similarly, pyrazole-based scaffolds have been designed as potent VEGFR-2 inhibitors, with one derivative (compound 3i) showing an IC₅₀ of 8.93 nM, which was nearly three times more active than the reference drug Sorafenib. rsc.org These findings underscore the potential of the pyrazole core to be tailored into highly selective and potent kinase inhibitors for cancer therapy. nih.govresearchgate.net
| Compound Type/Derivative | Target Kinase | Activity (IC₅₀ in µM) | Reference Drug |
| Fused Pyrazole (50) nih.gov | EGFR | 0.09 | Erlotinib |
| Fused Pyrazole (50) nih.gov | VEGFR-2 | 0.23 | Sorafenib |
| Pyrazole Benzothiazole (B30560) Hybrid (25) nih.gov | VEGFR-2 | 34.58 | Sorafenib |
| Benzoxazine-Pyrazole Hybrid (23) nih.gov | EGFR | 0.5132 | Erlotinib |
| Fused Pyrazole (3) nih.govfrontiersin.org | EGFR | 0.06 | Erlotinib |
| Fused Pyrazole (9) nih.govfrontiersin.org | VEGFR-2 | 0.22 | Erlotinib |
| Pyrazole-based scaffold (3i) rsc.org | VEGFR-2 | 0.00893 | Sorafenib |
| Pyrazole derivative (6b) nih.gov | VEGFR-2 | 0.2 | Sorafenib |
| Pyrazole derivative (6b) nih.gov | CDK-2 | 0.458 | Roscovitine |
Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., HepG2, MCF7, HeLa)
The antiproliferative activity of pyrazole analogues has been extensively evaluated against a wide range of human cancer cell lines. These studies reveal that the cytotoxic efficacy is highly dependent on the substitution pattern of the pyrazole ring.
For example, a series of novel fused pyrazole derivatives demonstrated potent cytotoxicity against the liver cancer cell line HepG2, with several compounds showing IC₅₀ values ranging from 0.31 to 0.71 µM, which was nearly 10 times more active than the reference drug Erlotinib (IC₅₀ = 10.6 µM). nih.govfrontiersin.org In another study, pyrazole benzothiazole hybrids exhibited potent activity against multiple cancer cell lines, including HT29 (colon), PC3 (prostate), and A549 (lung), with IC₅₀ values between 3.17 and 6.77 µM. nih.gov A different series of 1,3,5-triaryl-1H-pyrazole derivatives was tested against breast cancer (MCF-7), cervical cancer (HeLa), and other cell lines, with some compounds showing higher cytotoxicity than the control drug Amonafide. researchgate.net One derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f), was found to be particularly active against the triple-negative breast cancer cell line MDA-MB-468, with an IC₅₀ value of 6.45 µM after 48 hours. nih.gov
| Compound Type/Derivative | Cell Line | Activity (IC₅₀ in µM) |
| Fused Pyrazole (12) nih.govfrontiersin.org | HepG2 | 0.31 |
| Pyrazole Benzothiazole Hybrid (25) nih.gov | HT29 (Colon) | 3.17 |
| Pyrazole Benzothiazole Hybrid (25) nih.gov | PC3 (Prostate) | 6.77 |
| Benzoxazine-Pyrazole Hybrid (22) nih.gov | MCF-7 (Breast) | 2.82 |
| Benzoxazine-Pyrazole Hybrid (22) nih.gov | A549 (Lung) | 5.34 |
| Benzoxazine-Pyrazole Hybrid (22) nih.gov | HeLa (Cervical) | 6.28 |
| Indole-Pyrazole Hybrid (35) nih.gov | HepG2 (Liver) | 3.53 |
| Indole-Pyrazole Hybrid (35) nih.gov | MCF-7 (Breast) | 6.71 |
| Indole-Pyrazole Hybrid (35) nih.gov | HeLa (Cervical) | 5.16 |
| Pyrazole derivative (3f) nih.gov | MDA-MB-468 (Breast) | 6.45 (48h) |
| Pyrazole derivative (6b) nih.gov | HepG2 (Liver) | 2.52 |
| Pyrazole derivative (3) sci-hub.se | MCF-7 (Breast) | Growth Inhibition: 49.88% |
Studies on Antiproliferative Effects and Induction of Apoptosis
Pyrazole derivatives have been the subject of extensive research for their potential as anticancer agents. Studies have demonstrated that certain analogues exhibit significant antiproliferative activity against various cancer cell lines, often leading to programmed cell death, or apoptosis.
The mechanism of action frequently involves the inhibition of key cellular processes required for cancer cell proliferation and survival. For instance, a pyrazole derivative, compound 1 , was found to have an IC50 value of 8.4 nM against the colon-26 adenocarcinoma cell line and was shown to inhibit tubulin polymerization, a critical process for cell division. najah.edu Other indole-3-pyrazole-5-carbohydrazide derivatives have been reported to cause cell cycle arrest in the S phase in cancer cell lines such as HepG2, BGC823, and BT474 at concentrations below 5 μM. najah.edu
In the context of breast cancer, specific pyrazole analogues have shown notable potency. One study identified compounds 7j , 7k , and 7o as potent dual inhibitors of EGFR and VEGFR-2, with GI50 values of 27, 25, and 30 nM, respectively, against the MCF-7 breast cancer cell line. researchgate.net The induction of apoptosis by these compounds was linked to increased levels of p53 and Bax proteins and decreased levels of the anti-apoptotic protein Bcl-2. researchgate.net Another derivative, 3f , was particularly active against the triple-negative breast cancer cell line MDA-MB-468, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively. nih.gov This compound was found to induce cell cycle arrest in the S phase and trigger apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.gov
Further research into 1,3,5-triazine-based pyrazole derivatives identified compounds 5f , 5g , and 5h as having promising anticancer activity against a panel of cancer cell lines, including human breast (MCF-7), liver (HepG2), and colorectal (HCT116) cancers. rsc.org These compounds also demonstrated potent inhibition of EGFR-tyrosine kinase. rsc.org
| Compound/Analogue | Target/Cell Line | Activity Metric | Observed Value | Mechanism of Action |
|---|---|---|---|---|
| Compound 1 | Colon-26 Adenocarcinoma | IC50 | 8.4 nM | Tubulin polymerization inhibition najah.edu |
| Compound 7k | MCF-7 (Breast Cancer) | GI50 | 25 nM | Dual EGFR/VEGFR-2 inhibition; Apoptosis induction researchgate.net |
| Compound 7j | MCF-7 (Breast Cancer) | GI50 | 27 nM | Dual EGFR/VEGFR-2 inhibition; Apoptosis induction researchgate.net |
| Compound 3f | MDA-MB-468 (Breast Cancer) | IC50 | 14.97 µM (24h) | S phase cell cycle arrest; Apoptosis via ROS and caspase 3 nih.gov |
| Compound 5h | EGFR-Tyrosine Kinase | IC50 | 229.4 nM | EGFR kinase inhibition rsc.org |
Anti-Inflammatory Activity: Enzymatic Targets and Cellular Responses
The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, such as celecoxib. nih.gov Consequently, numerous analogues of 5-(2,4,6-trimethylphenyl)-1H-pyrazole have been synthesized and evaluated for their anti-inflammatory properties. These investigations focus on their ability to inhibit key enzymes in the inflammatory cascade and modulate the production of inflammatory mediators.
Inhibition of Cyclooxygenase (COX) and Soluble Epoxide Hydrolase (sEH) Enzymes
A primary mechanism for the anti-inflammatory effect of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for the formation of inflammatory prostaglandins. cu.edu.eg
Several studies have identified pyrazole analogues with potent and selective COX-2 inhibitory activity. A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were found to be more potent inhibitors of COX-2 than COX-1. researchgate.net Specifically, compounds 10 and 27 were identified as potent anti-inflammatory agents with ED50 values of 35.7 and 38.7 μmol/kg, respectively, which are nearly equiactive to celecoxib. nih.gov These compounds also exhibited significant COX-2 selectivity, with SI values of 7.83 and 7.16, respectively. nih.gov Similarly, pyrazole derivatives bearing a benzenesulfonamide (B165840) moiety, such as compounds 3b and 5b , showed potent COX-2 inhibition with IC50 values of 39.43 nM and 38.73 nM and high selectivity indices of 22.21 and 17.47, respectively. cu.edu.eg
More recently, research has focused on developing dual inhibitors that target both COX-2 and soluble epoxide hydrolase (sEH), another enzyme involved in inflammation. researchgate.net A series of urea- and amide-linked diarylpyrazole derivatives showed dual inhibitory activity, with sEH IC50 values in the nanomolar range (0.40–4.00 nM) and COX-2 IC50 values in the low micromolar range (1.24–4.12 μM). researchgate.net N-urea substituted pyrazoles have also been investigated as dual inhibitors, with compounds 6g and 6i emerging as potent sEH inhibitors with IC50 values of 0.114 and 0.120 µM, respectively, while also retaining selectivity for the COX-2 enzyme. synergypublishers.com
| Compound/Analogue | Enzyme Target | Activity Metric | Observed Value | Selectivity Index (SI) |
|---|---|---|---|---|
| Compound 10 | COX-2 | ED50 | 35.7 µmol/kg | 7.83 nih.gov |
| Compound 27 | COX-2 | ED50 | 38.7 µmol/kg | 7.16 nih.gov |
| Compound 3b | COX-2 | IC50 | 39.43 nM | 22.21 cu.edu.eg |
| Compound 5b | COX-2 | IC50 | 38.73 nM | 17.47 cu.edu.eg |
| Compound 6g | sEH | IC50 | 0.114 µM | N/A synergypublishers.com |
| Diarylpyrazole Derivative | sEH | IC50 | 0.40-4.00 nM | N/A researchgate.net |
Modulation of Inflammatory Mediators
Beyond direct enzyme inhibition, the anti-inflammatory effects of pyrazole analogues are also attributed to their ability to modulate the levels of various inflammatory mediators. Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation, and its production is a downstream effect of COX-2 activity. nih.gov Studies have confirmed that potent COX-2 inhibiting pyrazole derivatives also lead to a potent reduction in PGE2 production. cu.edu.eg Some derivatives achieve this by inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 synthesis. nih.gov
In addition to prostaglandins, pyrazole derivatives have been shown to affect other inflammatory molecules. Certain compounds from a synthesized series of hybrid pyrazole analogues were selected for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine. nih.gov The analgesic activity of some pyrazole derivatives is linked to their ability to reduce levels of PGE2 and PGF2α in peripheral tissues. nih.gov
Antioxidant Properties and Radical Scavenging Mechanisms
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Pyrazole derivatives have been investigated for their antioxidant potential, demonstrating an ability to scavenge harmful free radicals.
The antioxidant capacity of pyrazole analogues has been evaluated using various in vitro assays. One study explored dendritic antioxidants with a pyrazole core, finding that they could effectively trap 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radicals (ABTS+•) and 2,2'-diphenyl-1-picrylhydrazyl radicals (DPPH). nih.gov The study noted that the nitrogen atom in the pyrazole ring itself possesses radical-scavenging ability. nih.gov Phenyl-pyrazolone derivatives, structurally related to the antioxidant drug edaravone, have also shown significant antioxidant effects in DPPH and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) assays. mdpi.commdpi.com
Further studies on 5-aminopyrazoles confirmed their radical scavenging properties in DPPH assays and their ability to inhibit ROS production in human platelets. nih.gov Similarly, 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have been reported as potent antioxidants based on their DPPH radical scavenging activity. nih.gov
Xanthine (B1682287) Oxidase Inhibition
A specific mechanism contributing to the antioxidant profile of some pyrazole analogues is the inhibition of xanthine oxidase (XO). nih.gov This enzyme catalyzes the metabolism of purines to uric acid, a process that also generates superoxide (B77818) radicals. nih.gov By inhibiting XO, these compounds can reduce both uric acid levels and oxidative stress. Pyrazole derivatives have been identified as a promising class of non-purine xanthine oxidase inhibitors, with various research efforts focused on designing and synthesizing novel analogues for this purpose. nih.govnih.gov
Antidiabetic Research: Enzyme Inhibition Profiles
In the context of type 2 diabetes, a key therapeutic strategy is to control post-meal hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. ekb.eg Pyrazole derivatives have emerged as a promising scaffold for developing inhibitors of these enzymes.
Several studies have demonstrated the potent inhibitory effects of pyrazole analogues on these key digestive enzymes. A series of acyl pyrazole sulfonamides were found to be highly potent α-glucosidase inhibitors, with all tested compounds showing greater potency than the standard drug, acarbose. frontiersin.org Compound 5a from this series was exceptionally active, with an IC50 value of 1.13 µM against α-glucosidase, compared to 35.1 µM for acarbose. frontiersin.org
Other research has also highlighted the dual inhibitory potential of these compounds. A pyrazole-triazole derivative was reported to display powerful inhibition of both α-glucosidase and α-amylase. mdpi.com Another investigation of pyrazole-based derivatives confirmed their inhibitory activity against both enzymes, highlighting their potential as multi-target agents for managing diabetes. ekb.eg
| Compound/Analogue | Enzyme Target | Activity Metric | Observed Value | Reference Drug (Acarbose) Value |
|---|---|---|---|---|
| Acyl Pyrazole Sulfonamide (5a) | α-Glucosidase | IC50 | 1.13 µM | 35.1 µM frontiersin.org |
| Acyl Pyrazole Sulfonamides (5a-k) | α-Glucosidase | IC50 Range | 1.13 - 28.27 µM | 35.1 µM frontiersin.org |
| Pyrazole-based derivatives | α-Amylase | Inhibition % | Data reported | N/A ekb.eg |
| Pyrazole-based derivatives | α-Glucosidase | Inhibition % | Data reported | N/A ekb.eg |
α-Glucosidase and α-Amylase Inhibition
The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus. bohrium.comcmu.ac.th Pyrazole-based heterocyclic compounds have recently emerged as a promising scaffold for the development of potent α-glucosidase inhibitors. nih.gov Research has demonstrated that various pyrazole and pyrazolone (B3327878) derivatives exhibit significant inhibitory effects on both α-glucosidase and α-amylase. bohrium.comdntb.gov.ua
Studies on pyrazole-based derivatives have shown a range of inhibitory activities. For instance, a series of 3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives were synthesized and evaluated for their antidiabetic activity. rjptonline.org Many of these compounds exhibited potent dual inhibition of α-glucosidase and α-amylase, with some analogues showing IC50 values more potent than the standard drug, acarbose. rjptonline.org Specifically, compounds incorporating 4-chloro and 4-methyl substitutions on the phenyl ring (compounds 6j and 6m in the study) were identified as having significant potential against both enzymes. rjptonline.org
Another study investigating pyrazole and pyrazolone derivatives found that while some compounds inhibited both enzymes, others showed specificity. For example, 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one was a potent and specific inhibitor of α-glucosidase with an IC50 value of 0.1 ± 0.005 mg/mL, comparable to acarbose, but had no inhibitory effect on α-amylase. bohrium.com This specificity is advantageous as it may reduce the gastrointestinal side effects associated with non-specific inhibition. bohrium.com The inhibitory potential of pyrazole derivatives is often influenced by the nature and position of substituents on the aryl rings. nih.govresearchgate.net For example, in a series of 6-halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, a compound with a 6-bromo and a 2-(4-chlorophenyl) group showed the highest activity against α-glucosidase (IC50 = 0.92 ± 0.01 µM). nih.gov
The following table summarizes the inhibitory activities of selected pyrazole analogues against α-glucosidase and α-amylase from various studies.
| Compound Type | Target Enzyme | IC50 Value (µM) | Reference Standard (Acarbose) IC50 (µM) |
| 3-(1-benzoyl-5-(4-chlorophenyl)-...)-4-hydroxy-2H-chromen-2-one (6j) | α-Glucosidase | 93.55 | 133.50 |
| α-Amylase | 89.21 | Not specified | |
| 3-(1-benzoyl-5-(4-methylphenyl)-...)-4-hydroxy-2H-chromen-2-one (6m) | α-Glucosidase | 91.24 | 133.50 |
| α-Amylase | 85.03 | Not specified | |
| 6-Bromo-2-(4-chlorophenyl)-...-quinazoline 3-oxide (3c) | α-Glucosidase | 0.92 ± 0.01 | 4.40 ± 0.05 |
| 6-Iodo-2-(4-methoxyphenyl)-...-quinazoline 3-oxide (3p) | α-Glucosidase | 0.78 ± 0.05 | 4.40 ± 0.05 |
| 1,2,4-Triazole-bis-hydrazone derivative (17) | α-Glucosidase | 1.10 ± 0.05 | 9.80 ± 0.20 |
| α-Amylase | 0.70 ± 0.05 | 10.30 ± 0.20 |
Data compiled from studies on various pyrazole and related heterocyclic derivatives. rjptonline.orgnih.govnih.gov
Other Enzyme Inhibition Studies (e.g., Monoamine Oxidase B (MAO-B), Urease)
Analogues of this compound have been investigated for their inhibitory effects on other clinically relevant enzymes, notably Monoamine Oxidase B (MAO-B) and urease. MAO-B is a key target in the treatment of neurodegenerative disorders like Parkinson's disease, as its inhibition can increase dopamine (B1211576) levels in the brain. nih.gov Pyrazoline derivatives, which are dihydro derivatives of pyrazoles, have shown significant and selective inhibitory effects towards MAO-B. researchgate.net
Structure-activity relationship studies have revealed that substitutions on the phenyl rings of the pyrazoline scaffold are crucial for potent and selective MAO-B inhibition. nih.gov For example, halogen substitutions at the para-position of the phenyl ring at the C-5 position of the pyrazoline core were found to significantly enhance MAO-B inhibition. nih.gov A compound with a fluorine substitution (EH7) demonstrated the highest potency with an IC50 value of 0.063 µM and a high selectivity index of 133.0 for MAO-B over MAO-A. nih.gov The potency decreased in the order of –F > –Cl > –Br > –H, highlighting the role of electronegativity in the interaction with the enzyme. nih.gov
Urease is another enzyme of interest, particularly due to its role in infections caused by bacteria like Helicobacter pylori. Pyrazole derivatives have also been explored as potential urease inhibitors. nih.gov In one study, novel pyrazoline derivatives containing a benzo[d]thiazol-2(3H)-one moiety were synthesized and found to be potent urease inhibitors, with IC50 values significantly lower than the standard inhibitor acetohydroxamic acid. researchgate.net One of the most active compounds showed an IC50 value of 7.21±0.09 μM, demonstrating the potential of the pyrazole scaffold in designing effective urease inhibitors. researchgate.net
The following tables present inhibitory data for pyrazole analogues against MAO-B and urease.
Table: MAO-B Inhibition by Halogenated Pyrazoline Analogues
| Compound | Substitution at C-5 Phenyl Ring | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|---|
| EH1 | -H | 5.38 | > 1.86 |
| EH6 | -Cl | 0.40 | > 55.8 |
| EH7 | -F | 0.063 | 133.0 |
| EH8 | -Br | 0.69 | > 29.0 |
Data from a study on halogenated pyrazolines. nih.gov
Table: Urease Inhibition by Pyrazoline Analogues
| Compound | Moiety | Urease IC50 (µM) |
|---|---|---|
| Pyrazoline derivative (2m) | Benzo[d]thiazol-2(3H)-one | 7.21 ± 0.09 |
Data from a study on pyrazoline derivatives as urease inhibitors. researchgate.net
Computational Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Analysis
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes and interaction mechanisms of inhibitors with their target enzymes. springernature.comyoutube.com These techniques have been widely applied to study the interactions of 5-aryl-1H-pyrazole analogues with enzymes like α-glucosidase, MAO-B, and urease. nih.govresearchgate.netresearchgate.net
For α-glucosidase inhibition, docking studies have shown that pyrazole derivatives bind within the active site of the enzyme, forming crucial interactions with key amino acid residues. nih.govnih.gov The pyrazole moiety itself is often involved in important bonds; for instance, it can engage with residues like Glu276 through π-anion interactions. nih.gov The stability of these interactions is often confirmed through MD simulations, which can track the movement and conformational changes of the ligand-protein complex over time, ensuring the predicted binding mode is stable. researchgate.netresearchgate.net
In the context of MAO-B inhibition, molecular modeling has been instrumental in explaining the high potency and selectivity of pyrazoline-based inhibitors. nih.govresearchgate.net Docking studies reveal that these inhibitors fit into the hydrophobic active site cavity of MAO-B. nih.gov MD simulations have further demonstrated that potent inhibitors like the fluorinated pyrazoline EH7 maintain a stable conformation within the active site, contributing to its strong binding affinity. nih.gov The selectivity for MAO-B over MAO-A can also be explained by steric clashes that would occur with different residues in the MAO-A active site. nih.gov
Similarly, for urease inhibition, in silico studies have complemented in vitro findings. Molecular docking of potent pyrazoline inhibitors into the active site of urease has identified key interactions. researchgate.net MD simulations running for extended periods (e.g., 100 ns) have confirmed the stability of the enzyme-inhibitor complex, suggesting that the pyrazoline derivatives can be further developed as effective urease inhibitors. researchgate.net These computational analyses provide a structural basis for the observed inhibitory activities and guide the rational design of new, more potent analogues. springernature.comresearchgate.net
Systematic Structure-Activity Relationship (SAR) Derivations Emphasizing the Role of the 2,4,6-Trimethylphenyl Moiety
The structure-activity relationship (SAR) of 5-aryl-1H-pyrazole analogues reveals critical insights into the structural requirements for potent enzyme inhibition. nih.govrsc.org A key structural feature is the aryl group at the 5-position of the pyrazole ring. The nature, size, and electronic properties of the substituents on this aryl ring significantly influence the biological activity. tandfonline.comnih.gov
The 2,4,6-trimethylphenyl (mesityl) moiety is a bulky, lipophilic group with electron-donating methyl groups. While direct studies on this specific compound are limited in the provided context, the role of such a group can be inferred from SAR studies on related analogues. In many enzyme active sites, hydrophobic pockets are present, and a lipophilic group like the trimethylphenyl moiety can form favorable van der Waals and hydrophobic interactions, enhancing binding affinity. For instance, in a series of pyrazole urea-based inhibitors, incorporating lipophilic groups on the phenyl nucleus was shown to improve potency.
The steric bulk of the 2,4,6-trimethylphenyl group is also a defining characteristic. The ortho-methyl groups force the phenyl ring to be non-coplanar with the pyrazole ring. This specific three-dimensional conformation can be crucial for fitting into a binding pocket and may enhance selectivity for one enzyme over another. Studies on MAO-B inhibitors have shown that steric factors play a significant role in determining selectivity between the MAO-A and MAO-B isoforms. nih.govnih.gov
Furthermore, the electronic effects of the three methyl groups are important. As electron-donating groups, they increase the electron density of the phenyl ring, which can modulate π-π stacking or cation-π interactions with aromatic residues in the enzyme's active site. The SAR of pyrazole derivatives often shows that electron-donating or electron-withdrawing groups on the aryl ring can drastically alter activity, depending on the specific electronic requirements of the binding site. nih.govnih.gov For example, in α-glucosidase inhibitors, both electron-withdrawing (e.g., halogens) and electron-donating (e.g., methoxy) groups have been shown to produce highly potent compounds, indicating that the optimal electronic nature is target-dependent. nih.gov Therefore, the combination of bulk, lipophilicity, and electron-donating character of the 2,4,6-trimethylphenyl moiety is expected to play a crucial role in the molecule's interaction with its biological targets, dictating both the potency and selectivity of its inhibitory activity.
Applications in Materials Science and Advanced Technologies
Development of Advanced Functional Materials
The field of materials science has seen a surge in the exploration of heterocyclic compounds for the creation of materials with tailored electronic, optical, and thermal properties. While research on 5-(2,4,6-trimethylphenyl)-1H-pyrazole is still emerging, the broader class of pyrazole (B372694) derivatives has shown significant promise.
Conductive Polymers and Organic Electronics
The application of pyrazole derivatives in conductive polymers and organic electronics is an area of active investigation. While direct studies on the polymerization of this compound are not extensively documented in the available literature, the pyrazole moiety is known to be a valuable component in the synthesis of electroactive materials. The nitrogen atoms in the pyrazole ring can influence the electronic properties of a polymer backbone, potentially enhancing conductivity and stability. The trimethylphenyl group may also contribute to the solubility and processing characteristics of such polymers, which are crucial for their application in electronic devices.
Photovoltaic Materials for Solar Energy Conversion
In the quest for efficient solar energy conversion, organic photovoltaic materials have gained considerable attention. Pyrazole derivatives have been explored for their potential use in this field, particularly as components of dye-sensitized solar cells or as building blocks for donor-acceptor type polymers used in bulk heterojunction solar cells. The electron-rich nature of the pyrazole ring can be advantageous for hole transport, a critical process in photovoltaic devices. The specific substitution pattern of this compound could influence its energy levels (HOMO/LUMO) and absorption spectrum, which are key parameters in determining its suitability for solar cell applications.
Heat-Resistant Resins and Applications in Polymer Chemistry
The thermal stability of polymers is a critical factor for their use in high-temperature applications. The incorporation of aromatic and heterocyclic structures, such as the pyrazole and trimethylphenyl rings found in this compound, is a common strategy to enhance the thermal resistance of polymers. The rigid structure of these rings can increase the glass transition temperature and decomposition temperature of the resulting polymer. While specific data on resins formulated with this compound is limited, the general principles of polymer chemistry suggest its potential as a monomer or additive for creating heat-resistant materials. The thermal degradation of pyrazole-derived polymers has been a subject of study, with research indicating that the decomposition mechanism is influenced by the polymer's specific structure.
Agrochemical Formulations
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents.
Herbicide and Fungicide Development
Research has shown that various 5-phenyl-1H-pyrazole derivatives exhibit herbicidal and fungicidal properties. The mode of action often involves the inhibition of essential enzymes in weeds or fungi. For instance, some pyrazole-based herbicides are known to inhibit protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. Similarly, certain pyrazole fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain.
While specific bioactivity data for this compound is not widely published, the presence of the substituted phenyl ring at the 5-position is a common feature in many active agrochemical pyrazoles. The trimethyl substitution pattern on the phenyl ring can influence the compound's lipophilicity, steric interactions with the target enzyme, and metabolic stability, all of which are critical for its efficacy as a herbicide or fungicide.
Table 1: Reported Herbicidal and Fungicidal Activity of Selected 5-Phenyl-1H-pyrazole Analogs
| Compound Class | Target Weed/Fungus | Reported Activity |
| 5-Arylmethoxy Phenylpyrazole Derivatives | Abutilon theophrasti, Amaranthus retroflexus | Good herbicidal activity in pre- and post-emergence treatments. mdpi.com |
| 5-Heterocycloxy-3-substituted-1-phenyl-1H-pyrazole Derivatives | Brassica napus, Echinochloa crusgalli | Inhibiting and bleaching activities. |
| 5-Phenyl-2-Furan containing Pyrazole Derivatives | Phytophthora infestans | Significant fungicidal activity. mdpi.com |
| 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives | Gibberella zea, Fusarium oxysporum, Cytospora mandshurica, Phytophthora infestans | Excellent antifungal activity. nih.gov |
This table presents data for structurally related compounds to indicate the potential areas of activity for this compound, not for the compound itself.
Pesticide Applications
The phenylpyrazole class of insecticides, which includes well-known compounds like fipronil, is characterized by a phenyl group attached to a nitrogen atom of the pyrazole ring. These insecticides are known to act as GABA-gated chloride channel antagonists in insects. Although this compound has the phenyl group at a different position (C-5), the general structural motif suggests that derivatives of this compound could be explored for insecticidal properties. The substitution on the phenyl ring is a key determinant of insecticidal potency and selectivity. The development of novel pesticides often involves the synthesis and screening of a wide array of analogues, and the this compound scaffold could serve as a starting point for such investigations.
Fluorescent Probes and Dyes
The intrinsic electronic and photophysical properties of the pyrazole scaffold make it a valuable component in the design of fluorescent probes and dyes. nih.gov Pyrazole derivatives are recognized for their potential in developing sensors and organic materials due to their conjugation properties. mdpi.com The incorporation of a bulky and electron-rich 2,4,6-trimethylphenyl (mesityl) group at the 5-position of the pyrazole ring can enhance these fluorescent characteristics. This substituent can influence the molecule's photophysical properties, such as quantum yield and Stokes shift, by modifying the electron density and steric environment of the pyrazole core.
Research into pyrazole-based fluorophores has demonstrated their application in detecting various analytes, particularly metal ions. nih.gov The nitrogen atoms within the pyrazole ring can act as binding sites, forming chelates with cations. This interaction often leads to a detectable change in the fluorescence of the molecule, such as quenching or enhancement, allowing for the selective detection of specific ions. nih.govnih.gov For example, pyrazoline-based fluorescent sensors have been successfully synthesized for the selective detection of ions like Cadmium (Cd²⁺). nih.govresearchgate.net
The synthesis of these functional dyes often involves established chemical pathways. Pyrazole carbaldehydes, for instance, can be used as starting materials to generate more complex, highly fluorescent molecular hybrids through various catalyzed reactions. researchgate.net The resulting compounds frequently exhibit significant fluorescence quantum yields, making them suitable for imaging applications. globethesis.comnih.gov The development of pyrazole-containing dyes is an active area of research, with studies focusing on tuning their absorption and emission spectra for specific applications. rsc.orgmdpi.com
Table 1: Photophysical Properties of Selected Pyrazole-Based Fluorescent Probes Note: Data for closely related pyrazole derivatives are presented to illustrate the potential characteristics of this compound-based systems.
| Compound Class | Analyte Detected | Excitation Max (λ_exc, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| Pyrazoline Derivative (PY) | Cd²⁺ | Not specified | Not specified | Not specified |
| Pyridine–pyrazole Derivative (17) | Al³⁺ | 300 | 450 | 0.051 |
| Coumarin–pyrazole Derivative (21) | Cr³⁺ | 446 | 575 | Not specified |
| Pyrazolylpyrene Derivative (3) | Protons (Acid) | ~420 | ~450 | 0.045 (solid state) |
This table is generated based on data from multiple sources for illustrative purposes. nih.govnih.govmdpi.com
Role as Versatile Chemical Building Blocks and Synthetic Intermediates
The pyrazole ring is a fundamental scaffold in organic chemistry, prized for its versatility as a synthetic intermediate in the creation of more complex molecules. mdpi.comnbinno.com Compounds like this compound serve as valuable building blocks due to the reactivity of the pyrazole core and the influence of its substituents. The nitrogen atoms and carbon positions on the ring can participate in various chemical transformations, allowing for the construction of diverse molecular architectures.
Pyrazole derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comresearchgate.netglobalresearchonline.net The synthesis of substituted pyrazoles can be achieved through several well-established methods, such as the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govnih.gov Once formed, the pyrazole ring can be further functionalized. For example, N-H proton can be substituted, and the carbon atoms of the ring can undergo electrophilic substitution reactions like halogenation and nitration, typically at the 4-position. globalresearchonline.net
The 2,4,6-trimethylphenyl group on the this compound molecule provides steric bulk, which can direct the regioselectivity of subsequent reactions, and its electronic properties can modulate the reactivity of the pyrazole ring. This makes it a strategic starting material for synthesizing targeted molecules, including inhibitors for specific enzymes or functional materials for electronics. nih.gov The ability to use pyrazole derivatives in multi-component reactions further enhances their utility, enabling the efficient, one-pot synthesis of complex heterocyclic systems. researchgate.netnih.gov
Table 2: Common Reactions Involving Pyrazole Intermediates
| Reaction Type | Reagents/Conditions | Product Type |
| N-Alkylation/N-Arylation | Alkyl halides, Aryl boronic acids | N-Substituted Pyrazoles |
| Electrophilic Halogenation | NBS, NCS, I₂ | 4-Halopyrazoles |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Pyrazole-4-carbaldehydes |
| Cyclocondensation | 1,3-Diketones, Hydrazines | Substituted Pyrazoles |
| Suzuki Coupling | Aryl halides, Palladium catalyst | Aryl-substituted Pyrazoles |
This table summarizes general synthetic transformations applicable to the pyrazole scaffold. mdpi.comnih.govnih.gov
Radiopharmaceutical Precursors for Molecular Imaging (e.g., Positron Emission Tomography)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. nih.govelsevierpure.com The pyrazole scaffold has emerged as a highly promising framework for the development of novel PET radiotracers, particularly those labeled with fluorine-18 (B77423) (¹⁸F), due to its favorable chemical properties and biological relevance. nih.gov Fluorine-18 is a preferred radionuclide for PET due to its convenient half-life (109.7 minutes) and low positron energy. nih.govresearchgate.net
A compound such as this compound can serve as a precursor for a PET radiotracer. To be used in this way, the molecule would first be functionalized with a suitable leaving group (e.g., a nitro group, tosylate, or a halogen) at a position amenable to nucleophilic substitution. This precursor is then reacted with [¹⁸F]fluoride to produce the final ¹⁸F-labeled radiotracer. mdpi.com The synthesis must be rapid and efficient due to the short half-life of the isotope. researchgate.net
Pyrazole-based PET tracers are being investigated for imaging a variety of biological targets, including receptors and enzymes in the brain, and for visualizing pathological protein aggregates associated with neurodegenerative diseases. nih.govnih.govnih.gov For instance, derivatives of pyrazole have been developed as ligands for the translocator protein (TSPO), a biomarker for neuroinflammation. mdpi.com The structural features of this compound, including its lipophilicity and ability to be chemically modified, make it a candidate for development into a central nervous system (CNS) imaging agent after appropriate radiolabeling. researchgate.net
Table 3: Key Radionuclides and Precursors in Pyrazole-Based PET Tracer Development
| Radionuclide | Half-Life | Precursor Functional Group | Example Target |
| Fluorine-18 (¹⁸F) | 109.7 min | Tosylate, Nitro Group, Halogen | α-Synuclein Aggregates, TSPO |
| Carbon-11 (¹¹C) | 20.4 min | Hydroxyl, Amine, Thiol | Cannabinoid Receptors (CB₁) |
This table outlines common components in the synthesis of pyrazole-based PET radiopharmaceuticals. nih.govnih.govnih.govmdpi.com
Future Research Directions and Translational Potential for 5 2,4,6 Trimethylphenyl 1h Pyrazole
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The convergence of computational power and chemical sciences has revolutionized drug discovery and materials science. Artificial Intelligence (AI) and Machine Learning (ML) are now pivotal in accelerating the design of novel compounds and predicting their properties with remarkable accuracy, thereby reducing the costs and timeframes of traditional research. eurasianjournals.comrjraap.com
Future research on 5-(2,4,6-trimethylphenyl)-1H-pyrazole will likely leverage AI and ML for the de novo design of derivatives with enhanced biological activities or material properties. By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict the therapeutic potential of novel analogues. nih.govresearchgate.net For instance, deep learning algorithms could be trained on existing data from diverse pyrazole (B372694) libraries to generate new molecular structures based on the this compound scaffold, optimized for specific targets. nih.gov These computational models can predict various characteristics, including binding affinity to biological targets, pharmacokinetic profiles, and potential toxicity, guiding synthetic efforts toward the most promising candidates. eurasianjournals.comnih.gov
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Technique | Application Area | Predicted Outcome |
| Deep Learning | Derivative Design | Generation of novel analogues with optimized target affinity. nih.gov |
| QSAR Modeling | Activity Prediction | Forecasting of anti-inflammatory, anticancer, or other biological activities. nih.gov |
| Artificial Neural Networks (ANN) | Property Prediction | Estimation of physicochemical properties and bioactivity. rjraap.com |
| Molecular Docking Simulations | Target Interaction | Visualization and prediction of binding modes with proteins or enzymes. eurasianjournals.com |
Exploration of Novel Bioconjugates and Targeted Delivery Systems
The efficacy of a bioactive compound is often determined by its ability to reach the desired site of action in the body. Bioconjugation, the process of linking a molecule to another, such as a protein, polymer, or nanoparticle, can enhance targeting, improve solubility, and reduce off-target effects.
For this compound, future research could focus on creating novel bioconjugates to develop targeted therapeutic systems. One promising avenue involves conjugation with biopolymers like chitosan. nih.gov Chitosan-based nanoparticles, for example, can serve as carriers to deliver pyrazole derivatives specifically to cancer cells, leveraging the biocompatibility and immune-enhancing properties of the polymer. nih.gov Another approach is to attach the pyrazole derivative to targeting ligands, such as antibodies or specific peptides, that recognize and bind to receptors overexpressed on diseased cells, thereby concentrating the therapeutic agent where it is most needed.
Development of Multifunctional Applications in Nanoscience and Nanotechnology
Nanoscience offers a platform to imbue materials with novel properties and functions. The incorporation of pyrazole derivatives into nanomaterials is an emerging area with significant potential. The unique electronic and coordination properties of the pyrazole ring make it a candidate for developing advanced materials.
Future work on this compound could explore its use in creating functionalized nanoparticles. For instance, modifying zinc oxide nanoparticles (ZnONPs) with pyrazole derivatives has been shown to boost anticancer activity through synergistic effects. nih.gov Similarly, amine-functionalized nano-zeolites can be used as catalysts in the synthesis of pyrazole compounds, highlighting the interplay between nanotechnology and synthetic chemistry. researchgate.net Research could also investigate the integration of this compound into magnetic graphene oxide nanocomposites, which can act as highly efficient and recyclable catalysts for chemical reactions. scilit.com These hybrid materials could find applications in catalysis, sensing, or as advanced drug delivery vehicles.
Advancements in Green and Sustainable Synthesis Technologies for Scalable Production
The principles of green chemistry are becoming increasingly integral to chemical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijprt.org For the scalable production of this compound and its derivatives, the development of green and sustainable synthesis technologies is crucial.
Future research will likely focus on methodologies that move away from conventional, often harsh, synthesis conditions. benthamdirect.com This includes the use of environmentally benign solvents like water or deep eutectic solvents, which are biodegradable and have low toxicity. researchgate.netthieme-connect.com Microwave-assisted and ultrasonic-assisted synthesis are other green techniques that can significantly shorten reaction times and increase yields. researchgate.netnih.gov Furthermore, developing solvent-free reaction conditions represents a significant advancement in sustainable chemistry. rsc.org The use of recyclable catalysts, such as modified nano-catalysts, aligns with green chemistry principles by allowing for easy separation and reuse, reducing waste and cost. scilit.comnih.gov
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Pyrazoles
| Parameter | Conventional Synthesis | Green Synthesis Approach |
| Solvents | Often uses volatile, hazardous organic solvents. benthamdirect.com | Water, deep eutectic solvents, or solvent-free conditions. researchgate.netthieme-connect.comrsc.org |
| Energy | Typically relies on prolonged conventional heating. | Microwave or ultrasonic irradiation for rapid heating. researchgate.netnih.gov |
| Catalysts | May use stoichiometric or non-recyclable catalysts. | Recyclable heterogeneous nano-catalysts. scilit.com |
| Reaction Time | Can be lengthy, spanning several hours. | Often reduced to minutes. nih.gov |
| Yield | Variable. | Often provides excellent yields. nih.gov |
| Environmental Impact | Higher generation of hazardous waste. benthamdirect.com | Minimal waste and environmental impact. ijprt.org |
High-Throughput Screening and Combinatorial Chemistry for Expanded Derivative Discovery
The discovery of new lead compounds can be accelerated through high-throughput screening (HTS) and combinatorial chemistry. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.govyoutube.com
For this compound, a combinatorial approach could be used to generate a vast library of derivatives by systematically altering substituents on the pyrazole or phenyl rings. This library can then be subjected to HTS, an automated process that tests thousands of compounds for a specific biological activity in a short period. mdpi.comcijournal.ru High-Throughput Virtual Screening (HTVS) is a computational alternative that uses docking simulations to screen large compound databases against a biological target, identifying promising candidates for synthesis and further testing. researchgate.netchemmethod.com This integrated approach of combinatorial synthesis and HTS can efficiently explore the chemical space around the this compound scaffold, significantly increasing the probability of discovering novel compounds with potent and selective activities. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for 5-(2,4,6-trimethylphenyl)-1H-pyrazole derivatives, and how do reaction conditions influence yield?
Synthesis typically involves cyclocondensation of hydrazines with diketones or β-keto esters under acidic or thermal conditions. For example, glacial acetic acid in ethanol under reflux is a standard method for cyclization . POCl₃ in DMF at controlled temperatures (0–60°C) facilitates functionalization at the pyrazole C-4 position . Yield optimization requires adjusting stoichiometry, solvent polarity, and reaction time, as demonstrated in multi-step protocols for analogous pyrazole-carboxylic acids .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity .
- X-ray crystallography : Resolves stereochemistry and packing modes (e.g., SHELX refinement for small-molecule structures) .
- FT-IR and UV-Vis : Identifies functional groups (e.g., carbonyl or amino groups) and electronic transitions .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How are computational methods like DFT used to predict the reactivity of pyrazole derivatives?
Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and stabilization energies. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid used DFT to correlate theoretical spectra (IR, NMR) with experimental data, validating tautomeric forms and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing polysubstituted pyrazole analogs?
Regioselectivity is controlled via:
Q. How can researchers resolve contradictions in biological activity data for pyrazole derivatives?
Discrepancies arise from assay conditions (e.g., cell lines, concentrations) or compound purity. Mitigation strategies include:
Q. What role do computational docking studies play in designing pyrazole-based inhibitors?
Molecular docking predicts binding affinities to target proteins (e.g., carbonic anhydrases, prostaglandin synthases). For instance, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole showed high docking scores against carbonic anhydrase isoforms, guiding SAR optimization .
Q. How are multi-step synthesis protocols optimized for pyrazole hybrids with heterocyclic cores?
Case studies on triazole-pyrazole hybrids highlight:
- Sequential coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
- Protecting groups : Temporarily shield reactive sites (e.g., amino groups) during functionalization .
- Purification : Column chromatography or recrystallization ensures intermediate purity .
Methodological Challenges and Solutions
Q. Why do crystallization attempts fail for certain pyrazole derivatives, and how can this be remedied?
Failure stems from poor solubility or flexible substituents. Solutions include:
Q. How do steric effects from 2,4,6-trimethylphenyl groups influence reaction kinetics?
The bulky aryl group slows nucleophilic substitution at adjacent positions but stabilizes intermediates via hyperconjugation. Kinetic studies on analogous compounds show rate decreases by 30–50% compared to unsubstituted phenyl derivatives .
Q. What advanced techniques validate the biological relevance of pyrazole derivatives in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
